molecular formula C15H10Cl2N2O2 B8299170 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione

3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione

Cat. No.: B8299170
M. Wt: 321.2 g/mol
InChI Key: SZOXHZFAHOKCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The 3-(3,4-dichlorobenzyl) substituent adds further complexity and potential biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 3-(3,4-dichlorobenzyl) Group: The 3-(3,4-dichlorobenzyl) group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazoline core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorophenyl)-2,4(1H,3H)-quinazolinedione
  • 3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinethione

Uniqueness

3-(3,4-dichlorobenzyl)-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the 3,4-dichlorobenzyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H10Cl2N2O2

Molecular Weight

321.2 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-6-5-9(7-12(11)17)8-19-14(20)10-3-1-2-4-13(10)18-15(19)21/h1-7H,8H2,(H,18,21)

InChI Key

SZOXHZFAHOKCEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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